2',4-Dinitrobenzanilide: Structural Profiling and Synthetic Methodologies in Epigenetic Drug Discovery
2',4-Dinitrobenzanilide: Structural Profiling and Synthetic Methodologies in Epigenetic Drug Discovery
Executive Summary 2',4-Dinitrobenzanilide (IUPAC: 4-nitro-N-(2-nitrophenyl)benzamide) is a highly specialized bis-nitro aromatic scaffold utilized extensively in medicinal chemistry[1]. While it possesses inherent value as an intermediate in materials science, its primary significance lies in its role as the direct synthetic precursor to ortho-aminoanilide-based Histone Deacetylase (HDAC) inhibitors, such as Dinaline (Goe 1734) and Tacedinaline (CI-994)[2][3]. This technical guide dissects the physicochemical properties of 2',4-dinitrobenzanilide, details self-validating synthetic protocols for its generation, and maps its downstream application in epigenetic pharmacology.
Nomenclature & Structural Dynamics
In chemical literature, positional isomers of dinitrobenzanilide often cause nomenclature confusion. The prime (') notation is critical: 2',4-dinitrobenzanilide (CAS 33490-01-6) designates one nitro group on the aniline ring (ortho position, 2') and one on the benzoyl ring (para position, 4)[1]. This is structurally distinct from 2,4-dinitrobenzanilide (CAS 22978-56-9), where both nitro groups reside on the benzoyl moiety[4][5].
From a structural perspective, the ortho-nitro group on the aniline ring introduces significant steric hindrance. This forces the aromatic rings out of coplanarity, dictating a specific dihedral angle across the central amide bond. Furthermore, the strong electron-withdrawing nature of the two nitro groups drastically reduces the electron density across the molecule—a feature that dictates the specific conditions required for its synthesis.
Physicochemical Profile & Hazard Data
The following table summarizes the core quantitative data and safety classifications for 2',4-dinitrobenzanilide, derived from computational models and empirical safety databases[1].
| Property | Value |
| IUPAC Name | 4-nitro-N-(2-nitrophenyl)benzamide |
| CAS Number | 33490-01-6 |
| Molecular Formula | C13H9N3O5 |
| Molecular Weight | 287.23 g/mol |
| Melting Point | 217–218 °C |
| Topological Polar Surface Area (TPSA) | 121 Ų |
| Hydrogen Bond Donors / Acceptors | 1 / 5 |
| GHS Hazard Classification | Skin Irrit. 2 (H315), Eye Dam. 1 (H318), STOT SE 3 (H335) |
Synthetic Methodologies: The Self-Validating Protocols
As a Senior Application Scientist, it is imperative to design workflows that are not only high-yielding but also self-indicating. The following protocols detail the synthesis of 2',4-dinitrobenzanilide and its subsequent reduction, utilizing causality-driven experimental design based on established patent literature, specifically [2][6].
Protocol 1: Synthesis of 2',4-Dinitrobenzanilide via Anhydrous Amidation
Objective: Couple o-nitroaniline with p-nitrobenzoyl chloride. Reagents: o-Nitroaniline (22.7 g), p-Nitrobenzoyl chloride (30.4 g), Anhydrous Dioxane (280 mL total)[6].
Step-by-Step Methodology:
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Electrophile Solvation: Dissolve 30.4 g of p-nitrobenzoyl chloride in 150 mL of dry dioxane. Causality: Dioxane is a polar, aprotic solvent that maintains the acyl chloride's stability while providing a sufficient boiling point (101 °C) to drive the sterically hindered amidation.
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Nucleophile Addition: Dissolve 22.7 g of o-nitroaniline in 130 mL of anhydrous dioxane. Add this solution dropwise to the electrophile mixture[6]. Causality: The ortho-nitro group of the aniline significantly reduces the nucleophilicity of the amine via electron withdrawal and steric hindrance. Dropwise addition prevents localized thermal spikes and minimizes side reactions.
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Thermal Activation: Reflux the mixture for 1 hour[6]. Causality: The reduced nucleophilicity of o-nitroaniline necessitates sustained thermal energy to cross the activation barrier for tetrahedral intermediate formation.
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Autonomous Purification (Self-Validation): Cool the reaction mixture to 15 °C[6]. System Validation: The target compound, 2',4-dinitrobenzanilide, has drastically lower solubility in cold dioxane compared to the starting materials. Its spontaneous precipitation serves as an autonomous, visual confirmation of reaction success and acts as an in-situ purification step.
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Polishing: Recrystallize the crude precipitate from chlorobenzene to yield approximately 39 g (83% theoretical yield) of crystalline solid with a sharp melting point of 217–218 °C[6].
Protocol 2: Chemoselective Reduction to Dinaline (HDAC Precursor)
Objective: Reduce the bis-nitro scaffold to 4-amino-N-(2-aminophenyl)benzamide.
Step-by-Step Methodology:
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Solvation: Dissolve the purified 2',4-dinitrobenzanilide in Tetrahydrofuran (THF)[2].
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Catalyst Introduction: Add Raney-Nickel catalyst[2]. Causality: Raney-Ni provides a highly active, porous surface area that facilitates the rapid transfer of hydrogen gas. It is highly chemoselective for nitro reduction in this specific steric environment, avoiding the potential hydrogenolysis of the central amide bond that can occasionally occur with Palladium on Carbon (Pd/C) under forcing conditions.
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Hydrogenation: Agitate in a hydrogen atmosphere (e.g., Parr shaker). System Validation: The reaction's progress is self-indicating; the cessation of hydrogen gas uptake directly correlates with complete reduction. Furthermore, the exothermic nature of the reduction causes a measurable temperature shift (e.g., from 21 °C to 26 °C), serving as an in-process thermal marker of active hydrogenation[2].
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Isolation: Filter the catalyst under an inert atmosphere (Raney-Ni is pyrophoric) and evaporate the solvent in vacuo to yield the diamine product[2].
Synthesis workflow from precursors to HDAC inhibitor scaffold via 2',4-Dinitrobenzanilide.
Epigenetic Drug Discovery: The HDAC Pathway
The diamine generated from 2',4-dinitrobenzanilide is the core pharmacophore for Class I HDAC inhibitors[3]. When acetylated to form Tacedinaline (CI-994), the molecule acts as a potent epigenetic modifier.
The ortho-aminoanilide moiety is structurally critical: the primary amine on the aniline ring chelates the zinc ion (Zn2+) in the catalytic pocket of the HDAC enzyme, while the benzamide body occupies the hydrophobic channel. By inhibiting histone deacetylation, these derivatives promote chromatin relaxation, leading to the transcription of tumor suppressor genes, cell cycle arrest at the G1/S phase, and apoptosis in malignant cells[3].
Pharmacological signaling pathway of 2',4-Dinitrobenzanilide-derived HDAC inhibitors.
References
-
PubChem Compound Summary for CID 5155676, 2',4-Dinitrobenzanilide Source: National Center for Biotechnology Information (PubChem) URL:[Link]
- N-phenyl-benzamide derivatives, process for their preparation and medicines containing them (EP0116967A1)
-
Histone deacetylase inhibitors: current status and overview of recent clinical trials Source: Drugs / SciSpace Database URL:[Link]
Sources
- 1. 2',4-Dinitrobenzanilide | C13H9N3O5 | CID 5155676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. wap.guidechem.com [wap.guidechem.com]
- 5. echemi.com [echemi.com]
- 6. EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them - Google Patents [patents.google.com]
